molecular formula C7H8BrNO B1528717 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole CAS No. 1343224-90-7

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Cat. No. B1528717
M. Wt: 202.05 g/mol
InChI Key: OWWHSXGUYIKDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its molecular formula, structure, and the type of functional groups present.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Antibacterial Agents

Oxazolidinones, a class of compounds to which 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is structurally related, have been studied for their promising antibacterial properties. Research indicates that substituting conventional functionalities with triazoles, which can be structurally related to oxazoles, results in compounds with good antibacterial activity and reduced side effects related to monoamine oxidase A inhibition (Reck et al., 2005).

Antimicrobial Activity

Compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, similar to the oxazole ring system, demonstrate significant biological activities. For instance, a synthesized compound with a 1,3,4-oxadiazole ring displayed low effectiveness against several bacterial species and high antileishmanial activity, highlighting its potential as a drug candidate after further in vivo studies (Ustabaş et al., 2020).

Anticancer Properties

The versatility of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles in synthesizing biologically active heterocycles, including those with anticancer activities, has been noted. Such compounds, derived from reactions involving structures akin to 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole, have shown in vitro anticancer activity, underscoring their potential as anticancer agents (Bhat et al., 2004).

Synthesis of Biologically Active Molecules

Research also focuses on the synthesis of biologically active molecules through modifications of the oxazole ring. For example, palladium-catalyzed methods have been developed for the direct arylation of oxazole, facilitating the synthesis of compounds potentially useful in medical research (Strotman et al., 2010).

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be gathered.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and ways to improve its synthesis or its properties.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less common or newly synthesized compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I could provide more detailed information.


properties

IUPAC Name

5-(bromomethyl)-3-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWHSXGUYIKDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

CAS RN

1343224-90-7
Record name 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
Reactant of Route 2
5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.